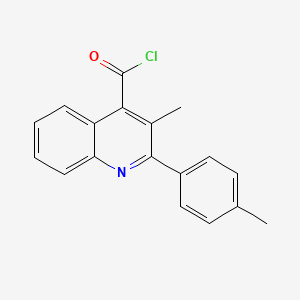
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride
説明
“8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride” is a compound used for proteomics research . It has a molecular formula of C17H11Cl2NO2 and a molecular weight of 332.19 .
Synthesis Analysis
Quinoline, the core structure of this compound, has versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold. Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride” comprises a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . It also contains a methoxyphenyl group and a carbonyl chloride group .Physical And Chemical Properties Analysis
The compound “8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride” has a molecular formula of C17H11Cl2NO2 and a molecular weight of 332.19 . Other physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用
Antimalarial Activity
Quinoline derivatives have a storied history in antimalarial therapy, with chloroquine being one of the most well-known examples. The structural motif of quinoline is integral to the efficacy of these compounds against malaria-causing parasites. Researchers continue to explore quinoline derivatives for their potential to overcome resistance to existing antimalarial drugs .
Anticancer Properties
Some quinoline derivatives have shown promise as anticancer agents. For instance, certain quinoline-based compounds have been developed as Raf kinase inhibitors, exhibiting potent and selective antitumor activities. These compounds can interfere with cell signaling pathways that are often dysregulated in cancer cells .
Antibacterial and Antifungal Effects
The quinoline ring system has been found to possess antibacterial and antifungal properties. This makes quinoline derivatives valuable in the search for new treatments against resistant strains of bacteria and fungi, which is a growing concern in the medical community .
Anti-inflammatory and Analgesic Uses
Due to their chemical structure, quinoline derivatives can also serve as anti-inflammatory and analgesic agents. They can modulate the body’s inflammatory response and provide relief from pain, making them potential candidates for treating conditions like arthritis .
Cardiovascular Applications
Quinoline compounds have been associated with cardiotonic effects, which could be harnessed in the treatment of various cardiovascular diseases. By affecting the heart’s contractility, these compounds might improve heart function in patients with heart failure .
Central Nervous System (CNS) Effects
Quinoline derivatives have shown activity in the CNS, including anticonvulsant properties. They may contribute to the development of new drugs for neurological disorders such as epilepsy, where controlling seizures is a primary concern .
Hypoglycemic Activity
Some quinoline derivatives have been investigated for their hypoglycemic effects, which could be beneficial in managing diabetes. By influencing blood sugar levels, these compounds could play a role in diabetes treatment regimens .
Miscellaneous Applications
Beyond the aforementioned applications, quinoline derivatives are being studied for a variety of other uses, including as antiviral agents and in the treatment of other parasitic diseases. The versatility of the quinoline ring allows for a wide range of potential applications in medicinal chemistry .
特性
IUPAC Name |
8-chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-22-11-5-2-4-10(8-11)15-9-13(17(19)21)12-6-3-7-14(18)16(12)20-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDDKVCCWRLIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




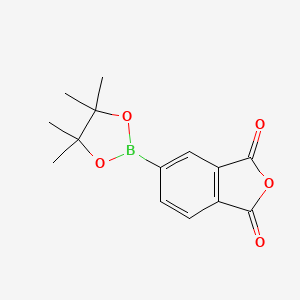
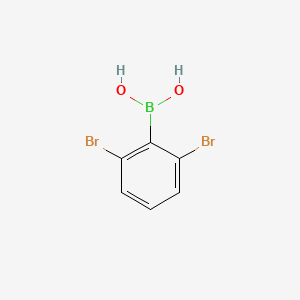

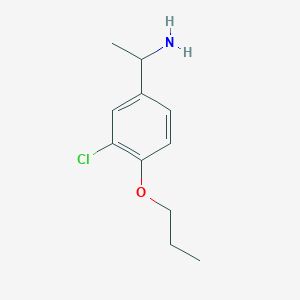

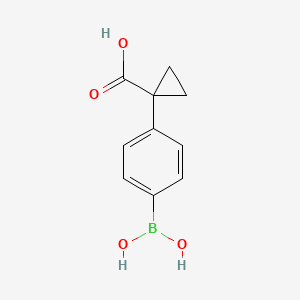
![5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B1420539.png)
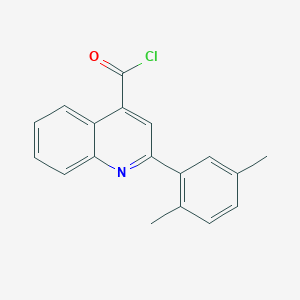


![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide](/img/structure/B1420545.png)
![3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1420546.png)
